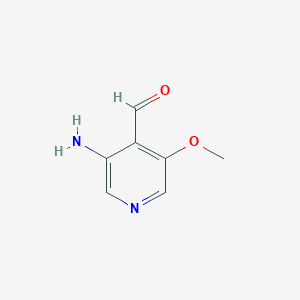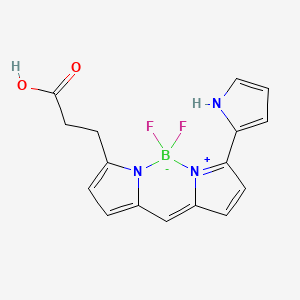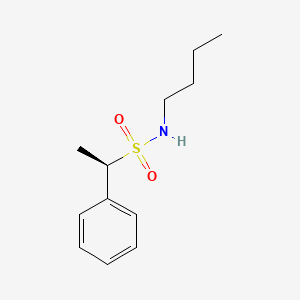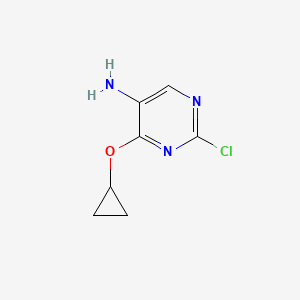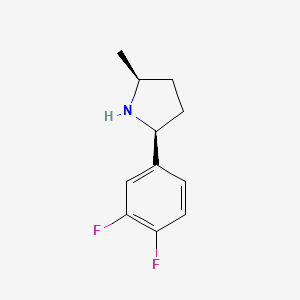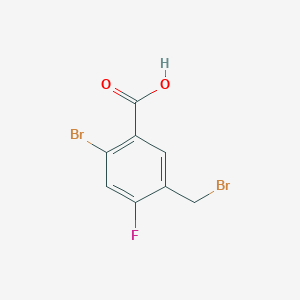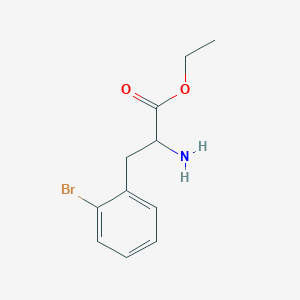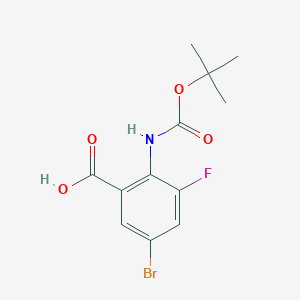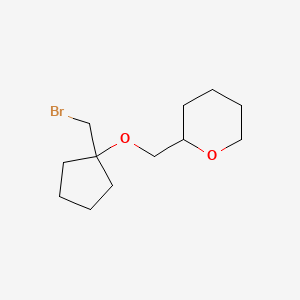
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran is an organic compound that features a tetrahydropyran ring, a bromomethyl group, and a cyclopentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran typically involves the reaction of 2-(bromomethyl)tetrahydro-2H-pyran with 1-(hydroxymethyl)cyclopentane under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom or to convert other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alkanes and alcohols.
Aplicaciones Científicas De Investigación
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)tetrahydro-2H-pyran: A simpler compound with similar reactivity but lacking the cyclopentyl group.
Tetrahydropyran: The parent compound, which is a six-membered ring containing one oxygen atom.
Cyclopentylmethyl bromide: Contains a cyclopentyl group and a bromomethyl group but lacks the tetrahydropyran ring.
Uniqueness
2-(((1-(Bromomethyl)cyclopentyl)oxy)methyl)tetrahydro-2h-pyran is unique due to the combination of the tetrahydropyran ring, bromomethyl group, and cyclopentyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and scientific research .
Propiedades
Fórmula molecular |
C12H21BrO2 |
|---|---|
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
2-[[1-(bromomethyl)cyclopentyl]oxymethyl]oxane |
InChI |
InChI=1S/C12H21BrO2/c13-10-12(6-2-3-7-12)15-9-11-5-1-4-8-14-11/h11H,1-10H2 |
Clave InChI |
FMTISYDAFIABTD-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)COC2(CCCC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



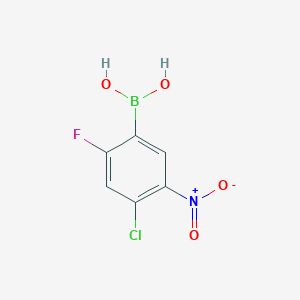
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)

